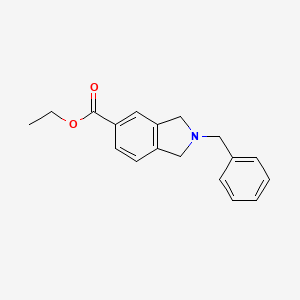

Ethyl 2-benzylisoindoline-5-carboxylate

描述

属性

分子式 |

C18H19NO2 |

|---|---|

分子量 |

281.3 g/mol |

IUPAC 名称 |

ethyl 2-benzyl-1,3-dihydroisoindole-5-carboxylate |

InChI |

InChI=1S/C18H19NO2/c1-2-21-18(20)15-8-9-16-12-19(13-17(16)10-15)11-14-6-4-3-5-7-14/h3-10H,2,11-13H2,1H3 |

InChI 键 |

FKPOCBTXJRVIRS-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=CC2=C(CN(C2)CC3=CC=CC=C3)C=C1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzylisoindoline-5-carboxylate typically involves the reaction of isoindoline derivatives with benzyl halides and ethyl esters under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the isoindoline core and the benzyl group . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis by providing better control over reaction conditions and minimizing side reactions.

化学反应分析

Types of Reactions

Ethyl 2-benzylisoindoline-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones, while reduction can produce benzyl alcohols.

科学研究应用

Scientific Research Applications

Ethyl 2-benzylisoindoline-5-carboxylate has several notable applications across various fields:

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure facilitates further modifications that can lead to a variety of bioactive compounds.

Biology

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit potential antimicrobial activity. Studies have shown that modifications to the isoindoline core can enhance efficacy against various microbial strains .

- Anticancer Activity : The compound's derivatives are being explored for their anticancer properties. For instance, modifications have yielded compounds that inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth .

Medicine

- Therapeutic Potential : Ongoing research aims to evaluate this compound as a therapeutic agent for various diseases, including neurodegenerative disorders like Alzheimer's disease. Its ability to modulate enzyme activity positions it as a candidate for multi-target drug development .

Case Study 1: Anticancer Activity

A study focused on the synthesis of isoindoline derivatives demonstrated that certain modifications to this compound resulted in compounds with significant antitumor activity against human cancer cell lines. The most promising derivative showed an IC50 value indicating effective inhibition of cancer cell growth .

Case Study 2: Antimicrobial Activity

In another study, researchers evaluated the antimicrobial efficacy of various substituted derivatives of this compound. Results indicated that specific structural modifications enhanced antibacterial activity against resistant strains of bacteria, suggesting potential applications in developing new antibiotics .

作用机制

The mechanism of action of ethyl 2-benzylisoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

相似化合物的比较

Structural Analogs and Substituent Effects

Key structural analogs include:

Substituent Impact :

Physical Properties

| Compound Name | Melting Point (°C) | Solubility |

|---|---|---|

| Indole-5-carboxylic acid | 208–210 | Water-soluble |

| Ethyl 5-methoxyindole-2-carboxylate | N/A | Insoluble in water |

| Mthis compound | N/A | Likely organic-solvent soluble |

Key Observations :

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-benzylisoindoline-5-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A typical synthesis involves refluxing precursors (e.g., indole derivatives) with acetic acid and sodium acetate, followed by recrystallization (see Example: 3-formyl-1H-indole-2-carboxylate synthesis in ). Yield optimization requires adjusting reaction time (3–5 hours), stoichiometric ratios (e.g., 0.1 mol substrate to 0.11 mol aldehyde), and solvent purity. Monitoring via TLC or HPLC ensures reaction completion. Post-reaction purification through sequential washing (acetic acid, water, ethanol) and recrystallization (DMF/acetic acid) improves product quality .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer : Combine NMR (¹H, ¹³C), IR, and mass spectrometry. For NMR, focus on diagnostic signals:

- ¹H NMR : Benzyl protons (δ 4.0–4.5 ppm for CH₂), ester ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂).

- ¹³C NMR : Carbonyl carbons (ester C=O at ~170 ppm, isoindoline C=O at ~165 ppm).

IR should show ester C=O stretch (~1740 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data obtained for this compound using SHELX programs?

- Methodological Answer : Contradictions in refinement (e.g., R-factor divergence) may arise from twinning or disordered solvent. Use SHELXL for small-molecule refinement:

- Apply TWIN commands for twinned data.

- Refine hydrogen atoms using riding models.

- Validate with ADDSYM to check missed symmetry. Cross-reference with PLATON’s ADDSYM tool to avoid overfitting .

Q. What computational methods are recommended for predicting solvent interaction effects on the compound’s stability?

- Methodological Answer : Use Density Functional Theory (DFT) or molecular dynamics (MD) simulations to model solvent interactions. For example:

- DFT : Optimize geometry in solvents of varying polarity (ε = 10–40) to assess conformational changes (e.g., dihedral angle shifts in ester groups, as in ).

- MD Simulations (OPLS-AA forcefield) : Calculate solvation free energy (ΔG_solv) to predict solubility. Validate with experimental viscosity/density data (e.g., Arrhenius activation energy for viscosity ).

Q. How should researchers address conflicting NMR signals caused by dynamic processes (e.g., rotameric equilibria) in this compound?

- Methodological Answer :

- Perform variable-temperature NMR (VT-NMR) to slow rotational exchange. For example, cooling to 183 K may resolve overlapping signals.

- Use 2D NOESY/ROESY to identify through-space correlations between benzyl and isoindoline protons.

- Compare with DFT-predicted chemical shifts (GIAO method) to assign ambiguous peaks .

Data Analysis & Presentation Best Practices

Q. What statistical approaches are suitable for analyzing variability in synthetic yield data?

- Methodological Answer :

- Apply ANOVA to assess significance of variables (e.g., temperature, catalyst loading).

- Use Tukey’s HSD post-hoc test for pairwise comparisons.

- Report confidence intervals (95%) and standard deviations in tabular form (Example):

| Condition | Mean Yield (%) | SD | n |

|---|---|---|---|

| 24h, 80°C | 72 | ±3.2 | 5 |

| 12h, 100°C | 85 | ±2.1 | 5 |

Q. How can researchers validate crystallographic refinement models against potential overfitting?

- Methodological Answer :

- Check R-factor convergence (ΔR < 0.05 between cycles).

- Validate with Hamilton’s R-factor ratio test.

- Use SQUEEZE (PLATON) to model disordered solvent regions.

- Cross-validate with Hirshfeld surface analysis to ensure intermolecular interactions are plausible .

Ethical & Reporting Standards

Q. What ethical considerations are critical when publishing synthetic protocols for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。